An In-Depth Technical Guide to N-Formyl-dl-phenylalanine: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to N-Formyl-dl-phenylalanine: Chemical Properties, Structure, and Applications
Introduction
N-Formyl-dl-phenylalanine is a chemically modified, non-proteinogenic amino acid derivative of significant interest to researchers and professionals in the fields of organic synthesis, peptide chemistry, and drug development. As a racemic mixture, it serves as a key starting material and intermediate in a variety of chemical transformations. The introduction of the N-formyl group alters the reactivity of the parent amino acid, phenylalanine, providing a valuable tool for chemists to control and direct chemical reactions. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of N-Formyl-dl-phenylalanine, with a focus on providing practical insights and methodologies for its use in a research and development setting.
I. Chemical Structure and Physicochemical Properties
N-Formyl-dl-phenylalanine possesses a unique combination of a carboxylic acid, an amide, and an aromatic ring, which dictates its chemical behavior and physical properties.
Molecular Structure
The structure of N-Formyl-dl-phenylalanine is characterized by a phenylalanine backbone with a formyl group attached to the alpha-amino group. This modification protects the amino group from participating in unwanted side reactions during chemical synthesis.
Physicochemical Data
A summary of the key physicochemical properties of N-Formyl-dl-phenylalanine is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 167-171 °C | |
| Solubility | Soluble in hot ethanol. | |
| CAS Number | 4289-95-6 | [1] |
II. Synthesis and Purification
The synthesis of N-Formyl-dl-phenylalanine is a relatively straightforward process, most commonly achieved through the formylation of DL-phenylalanine. The choice of formylating agent and reaction conditions can be tailored to optimize yield and purity.
Recommended Synthetic Protocol: N-Formylation using Formic Acid and Acetic Anhydride
This method is widely employed due to the ready availability and low cost of the reagents, as well as the generally high yields obtained. The reaction proceeds via the in-situ formation of a mixed anhydride, which then acts as the active formylating agent.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine (1 equivalent) in toluene.
-
Addition of Formic Acid: Add aqueous formic acid (85%, 1.2 equivalents) to the suspension.[3]
-
Azeotropic Water Removal: Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Reaction Completion and Work-up: Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.[3]
-
Isolation of Crude Product: Remove the toluene under reduced pressure to yield the crude N-Formyl-dl-phenylalanine. The product is often of sufficient purity for subsequent steps.
Causality of Experimental Choices:
-
Toluene as Solvent: Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal and driving the equilibrium towards product formation.
-
Dean-Stark Trap: This apparatus is essential for the continuous removal of water, which is a byproduct of the reaction. Its removal prevents the reverse reaction (hydrolysis of the formamide) and ensures a high conversion rate.
-
Excess Formic Acid: A slight excess of formic acid is used to ensure complete consumption of the starting DL-phenylalanine.
Purification by Recrystallization
For applications requiring high purity, the crude N-Formyl-dl-phenylalanine can be purified by recrystallization.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add water to the hot solution until the first sign of persistent cloudiness is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
III. Spectroscopic Characterization
A thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-Formyl-dl-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Expected chemical shifts (in ppm, relative to TMS) are:
-
Aromatic protons: 7.2-7.4 (multiplet, 5H)
-
Formyl proton: ~8.2 (singlet, 1H)
-
α-proton: ~4.8 (multiplet, 1H)
-
β-protons: ~3.1-3.3 (multiplet, 2H)
-
Amide proton: ~8.3 (doublet, 1H)
-
Carboxylic acid proton: >10 (broad singlet, 1H)
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.[4] Expected chemical shifts (in ppm) are:
-
Carbonyl (amide): ~161 ppm
-
Carbonyl (acid): ~174 ppm
-
Aromatic carbons: ~127-136 ppm
-
α-carbon: ~54 ppm
-
β-carbon: ~37 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[5][6]
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (amide): Around 3300 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1710 cm⁻¹
-
C=O stretch (amide I): Around 1660 cm⁻¹
-
N-H bend (amide II): Around 1530 cm⁻¹
-
C=C stretch (aromatic): Around 1600 and 1450 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) at m/z 193. The fragmentation pattern will be influenced by the presence of the phenyl, carboxyl, and formyl groups.[7][8] Common fragments would include the loss of the carboxyl group (-45 amu) and cleavage of the side chain.
IV. Key Applications in Research and Development
N-Formyl-dl-phenylalanine is a versatile building block with several important applications in chemical synthesis and drug discovery.
Chiral Resolution of Amino Acids
One of the primary applications of N-Formyl-dl-phenylalanine is in the resolution of its own racemic mixture. By reacting the racemic N-formyl derivative with a chiral resolving agent, such as a chiral amine, a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9] Once the diastereomers are separated, the chiral resolving agent can be removed, and the formyl group can be hydrolyzed to yield the individual D- and L-phenylalanine enantiomers.
Peptide Synthesis
The N-formyl group serves as an effective protecting group for the α-amino group of phenylalanine in peptide synthesis.[10] Its small size minimizes steric hindrance during coupling reactions. The formyl group is stable to the acidic conditions used for the cleavage of Boc protecting groups and the basic conditions for the removal of Fmoc groups, making it an orthogonal protecting group in both major solid-phase peptide synthesis (SPPS) strategies.[11] This orthogonality allows for selective deprotection and chain elongation at specific sites within a peptide sequence.
Precursor for Novel Chemical Entities
N-Formyl-dl-phenylalanine is a valuable starting material for the synthesis of a variety of more complex molecules. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. The formyl group can be removed to liberate the free amine for further functionalization. This versatility makes it an important intermediate in the development of new pharmaceutical agents and other fine chemicals.[12][13]
V. Conclusion
N-Formyl-dl-phenylalanine is a fundamentally important derivative of phenylalanine with a well-defined set of chemical and physical properties. Its synthesis is readily achievable, and its applications in chiral resolution and as a protected amino acid in peptide synthesis are well-established. This guide has provided a detailed overview of its structure, properties, synthesis, and key uses, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile chemical entity in their work. The provided protocols and mechanistic insights are intended to serve as a practical resource for the successful application of N-Formyl-dl-phenylalanine in the laboratory.
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